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Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4,6-difluoropyridine. Due to the limited availability of public experimental spectra for

this specific compound, this document presents predicted spectroscopic data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for

obtaining such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4,6-
difluoropyridine. These predictions are derived from the analysis of its chemical structure and

comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 500 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.0 - 7.2 t ~8.5 (JH-F) 1H H-3

~7.4 - 7.6 t ~8.5 (JH-F) 1H H-5

Note: The aromatic protons are expected to appear as triplets due to coupling with the two

adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~160 - 165 dd
~250 (¹JC-F), ~15

(³JC-F)
C-4, C-6

~140 - 145 t ~5 (³JC-F) C-2

~110 - 115 t ~20 (²JC-F) C-3

~105 - 110 t ~20 (²JC-F) C-5

Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling

constants (¹JC-F). Other carbons in the ring will show smaller two-bond (²JC-F) and three-bond

(³JC-F) couplings.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~(-100) - (-110) d ~8.5 (³JF-H) F-4, F-6

Note: The two fluorine atoms are chemically equivalent and are expected to show a single

signal, which is split into a doublet by the adjacent proton.
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Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~1600 - 1580 Strong C=N and C=C ring stretching

~1480 - 1450 Strong C=C ring stretching

~1250 - 1150 Strong C-F stretching

~1000 - 950 Medium Aromatic C-H in-plane bending

~850 - 800 Strong
Aromatic C-H out-of-plane

bending

~700 - 650 Medium C-Br stretch

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

193/195 High
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

114 Medium [M - Br]⁺

87 Medium [M - Br - HCN]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity for fragments containing a single bromine atom.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2-Bromo-4,6-difluoropyridine.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular

structure.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4,6-difluoropyridine in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test

(APT) or DEPT experiment can be performed to aid in the assignment of carbon signals.

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton-decoupling may

be employed to simplify the spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing of the chemical shifts.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an

agate mortar and pestle until a fine, uniform powder is obtained.

Place a small amount of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.
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Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder to subtract atmospheric and

instrumental interferences.

Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Bromo-4,6-difluoropyridine in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

GC Separation: Inject the sample into the GC. The compound will be separated from the

solvent and any impurities as it passes through the GC column.

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the

mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection and Data Analysis: The detector records the abundance of each ion, generating a

mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic

fragment ions.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4,6-difluoropyridine.

Workflow for Spectroscopic Analysis of 2-Bromo-4,6-difluoropyridine
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Caption: Logical workflow for the spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-4,6-difluoropyridine: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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